molecular formula C5H6N4O3 B1422904 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1249437-36-2

1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1422904
M. Wt: 170.13 g/mol
InChI Key: PJLXEYXLAVFYIH-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide, ester, etc.) and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity (pH), reactivity with other substances, and stability under various conditions.


Scientific Research Applications

Triazole-Based Scaffolds and Peptidomimetics

1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are pivotal in synthesizing triazole-based scaffolds. These scaffolds are instrumental in creating peptidomimetics or biologically active compounds. The chemistry of these molecules can be complex due to potential rearrangements, but protocols have been developed to overcome these challenges (Ferrini et al., 2015).

Synthesis of Substituted Triazoles

Research has focused on the synthesis of various substituted 1,2,3-triazoles. This includes methodologies for synthesizing 1-aryl 1,2,3-triazoles, which are significant for their unique ultraviolet absorption properties and dissociation constants (Khadem et al., 1968).

Triazole Derivatives in Drug Synthesis

Triazole derivatives, including 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, have been used as intermediates in drug synthesis. They serve as crucial components for synthesizing various pharmacologically active compounds, demonstrating the versatility of triazole chemistry in medicinal applications (Pokhodylo et al., 2010).

Supramolecular Interactions of Triazoles

The supramolecular interactions of 1,2,3-triazoles, including derivatives of 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied. These interactions have applications in supramolecular chemistry, coordination chemistry, and are crucial in the development of new materials and molecular recognition systems (Schulze & Schubert, 2014).

Antimicrobial Activity

1,2,3-Triazole derivatives, including those derived from 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, have shown promise in antimicrobial applications. Their structure allows them to target a range of pathogens, including both Gram-positive and Gram-negative bacteria (Holla et al., 2005).

Catalytic Synthesis

Innovations in catalytic synthesis involving 1,2,3-triazoles have been explored. For instance, copper(I)-catalyzed reactions have been used to synthesize C-carbamoyl-1,2,3-triazoles, demonstrating the diverse synthetic potential of these compounds (Kwon et al., 2012).

Anticancer and Antimicrobial Potential

Recent studies have delved into the potential of 1,2,3-triazole derivatives as anticancer and antimicrobial agents. This includes the exploration of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, highlighting the broad spectrum of biological activities these compounds can exhibit (Pokhodylo et al., 2021).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, reactivity, and environmental impact. It also includes recommendations for safe handling, storage, and disposal.


Future Directions

This could involve potential applications of the compound, areas for further research, or improvements in synthesis or handling.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have access to a university or institutional library, they may be able to help you find more information. You can also try online databases such as PubMed for biomedical research, the American Chemical Society publications for chemical research, or the IEEE Xplore Digital Library for engineering and technology research. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

1-(2-amino-2-oxoethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-4(10)2-9-1-3(5(11)12)7-8-9/h1H,2H2,(H2,6,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLXEYXLAVFYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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